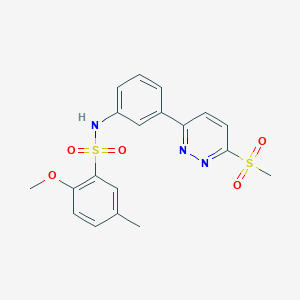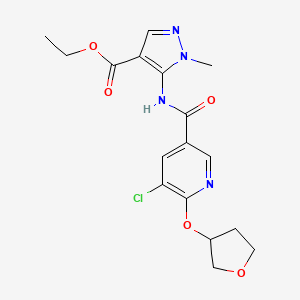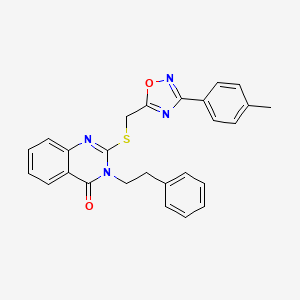![molecular formula C27H28N4O5 B2847340 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921824-44-4](/img/no-structure.png)
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyrido[3,2-d]pyrimidine core, which is a bicyclic aromatic system often found in bioactive molecules . It also contains a dimethoxyphenethyl group and an ethylphenylacetamide moiety.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
One study discusses the synthesis of radioligands, specifically DPA-714, which is designed for positron emission tomography (PET) imaging by incorporating a fluorine atom for labeling with fluorine-18. This compound is part of a series of selective ligands for the translocator protein (18 kDa), showcasing the application of chemical synthesis in developing tools for neuroimaging and potentially studying neuroinflammatory processes (Dollé et al., 2008).
Antimicrobial and Antifungal Agents
Another research direction involves the synthesis of pyrimidinones and oxazinones as antimicrobial agents. A study presents the synthesis of these compounds using citrazinic acid as a starting material, highlighting their good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Anticancer Drug Development
Research into the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown its potential as an anticancer drug. This compound's structure and activity were characterized, including its crystallization and interaction with the VEGFr receptor, suggesting its utility in cancer treatment (Sharma et al., 2018).
Anti-inflammatory and Analgesic Activities
The synthesis of pyrimidine derivatives has been explored for their anti-inflammatory and analgesic activities. A particular study synthesized a range of pyrimidine derivatives and evaluated their pharmacological activities, with some compounds showing significant results comparable to standard drugs (Sondhi et al., 2009).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxyphenethylamine with ethyl 2-(4-aminophenyl)acetate to form an intermediate, which is then cyclized with 2,4-pyrimidinedione to yield the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl 2-(4-aminophenyl)acetate", "2,4-pyrimidinedione" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenethylamine with ethyl 2-(4-aminophenyl)acetate in the presence of a coupling agent such as EDCI or DCC to form the intermediate amide.", "Step 2: Cyclization of the intermediate amide with 2,4-pyrimidinedione in the presence of a base such as triethylamine or DBU to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
921824-44-4 |
Produktname |
2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide |
Molekularformel |
C27H28N4O5 |
Molekulargewicht |
488.544 |
IUPAC-Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O5/c1-4-18-7-10-20(11-8-18)29-24(32)17-31-21-6-5-14-28-25(21)26(33)30(27(31)34)15-13-19-9-12-22(35-2)23(16-19)36-3/h5-12,14,16H,4,13,15,17H2,1-3H3,(H,29,32) |
InChI-Schlüssel |
PKFAPMSADOHVSK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC)N=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)



![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)
![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)
![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)
![(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847270.png)

![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol](/img/structure/B2847279.png)